![molecular formula C14H18BClO3 B2459278 1-[2-Chlor-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-on CAS No. 1417036-32-8](/img/structure/B2459278.png)
1-[2-Chlor-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a phosphitylation reagent . This reagent allows the overall distribution of hydroxyl groups present in a sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are often used as reagents in organic synthesis .
Mode of Action
It’s known that boronic acids and their derivatives, like this compound, are commonly used in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with a variety of substrates, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
The compound’s potential role in organic synthesis suggests it could influence a wide range of biochemical reactions, particularly those involving carbon-carbon bond formation .
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. It’s recommended to store the compound in a dark place, sealed, and at room temperature .
Vorteile Und Einschränkungen Für Laborexperimente
BPC 157 has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. BPC 157 is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, one limitation of BPC 157 is its relatively short half-life, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BPC 157. One area of interest is the potential use of BPC 157 in the treatment of neurological disorders, such as traumatic brain injury and stroke. BPC 157 has been shown to have neuroprotective effects and may promote neuronal regeneration. Another area of interest is the use of BPC 157 in tissue engineering and regenerative medicine. BPC 157 has been shown to promote tissue repair and may be useful in the development of new therapies for various types of injuries and diseases. Further studies are needed to fully understand the potential therapeutic applications of BPC 157.
Synthesemethoden
The synthesis of BPC 157 involves the reaction of 2-chloro-4-formylphenylboronic acid with pinacol and tetramethylguanidine in the presence of palladium catalyst. The resulting product is then treated with ethyl chloroacetate to yield BPC 157. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1. Quantitative NMR-Analyse von Hydroxylgruppen in Ligninen Die Verbindung wurde als Phosphitylierungsreagenz in der quantitativen 31P-NMR-Analyse der Hydroxylgruppen in Ligninen verwendet . Diese Methode ermöglicht die genaue Bestimmung der unkondensierten und kondensierten phenolischen Einheiten in Ligninen .
2. Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen Diese Verbindung wurde als Reagenz für die Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen verwendet . Dies führt zur Bildung nützlicher Glykosyldonatoren und Liganden .
3. Nachweis von Phenolstrukturen in Ligninen Es wurde zur Detektion von phenolischen und kondensierten phenolischen Strukturen in Dampfexplosion und gemahlenen Holzligninen verwendet .
Eigenschaften
IUPAC Name |
1-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(8-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIJXVVLUQHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
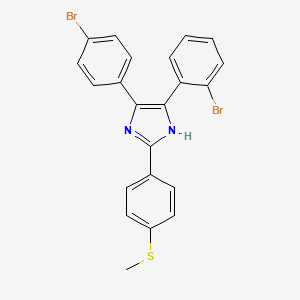
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)
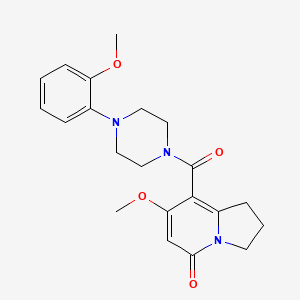

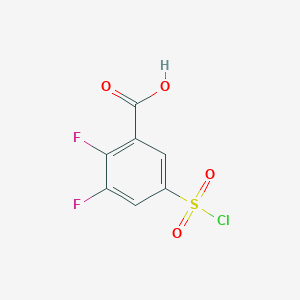
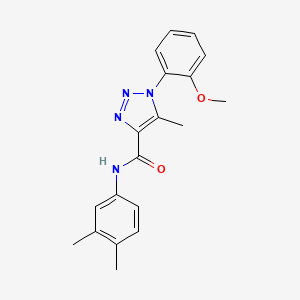

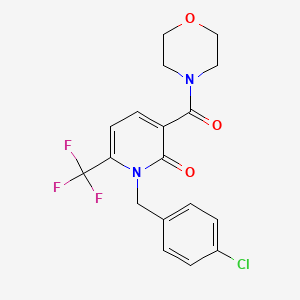
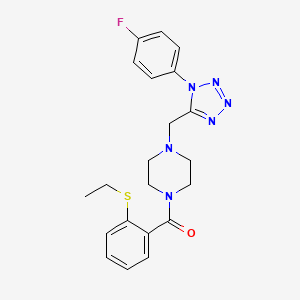
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)
![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)